Thieno[3,2-b]thiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-b]thiophene-2-carboxylic acid involves several methods, including catalytic vapor-phase reactions and reactions involving bromine→lithium exchange. Fuller et al. (1997) reported large-scale synthesis methods, including catalytic vapor-phase reactions at 550 °C between 2-(2-thienyl)ethanol and carbon disulfide, leading to the formation of thieno[3,2-b]thiophene-2-carboxylic acid and its derivatives (Fuller, Iddon, & Smith, 1997).
Molecular Structure Analysis
Molecular and electronic structure analyses have been conducted using methods such as AM1 and MNDO. Studies by Buemi (1989) optimized the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, revealing equilibrium between two or more conformations and predicting that the most stable conformations are planar (Buemi, 1989).
Chemical Reactions and Properties
The chemical reactivity of thieno[3,2-b]thiophene-2-carboxylic acid includes various substitution reactions, metallation, and bromine→lithium exchange reactions. These reactions facilitate the synthesis of diverse derivatives with different substituents, showcasing the compound's versatility in chemical synthesis and applications in material science (Fuller, Iddon, & Smith, 1997).
Physical Properties Analysis
The physical properties of thieno[3,2-b]thiophene-2-carboxylic acid derivatives, such as liquid-crystalline behaviors and low molar mass, have been explored to understand their potential in creating new materials. Gipson et al. (2009) synthesized a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals, displaying enantiotropic smectic A phases with significant implications for liquid crystal technology (Gipson, Sampson, & Seed, 2009).
Chemical Properties Analysis
The introduction of functional groups through chemical reactions alters the chemical properties of thieno[3,2-b]thiophene-2-carboxylic acid, enabling its application in various domains, including organic electronics and photovoltaics. For instance, the synthesis and mesogenic behavior of thieno[3,2-b]thiophene-2-carboxylate esters have been investigated, highlighting their potential in the development of new liquid crystal materials with specific orientation and phase behavior (Gipson, Sampson, & Seed, 2009).
Scientific Research Applications
A ureidothiophene carboxylic acid library, including thieno[3,2-b]thiophene-2-carboxylic acid derivatives, was synthesized for potential use in high-throughput screening of analgesic, antalgic, and antiinflammatory applications (Le Foulon et al., 2005).
Aryl-substituted thieno[3,2-b]thiophene derivatives have been synthesized, which can be used for constructing new N,S-heterotetracenes, demonstrating potential in organic synthesis (Demina et al., 2019).
A method to synthesize benzo[b]thiophene-2-carboxylic acids through halogen-promoted cyclization offers a convenient pathway to create useful quantities of thieno[2,3-b]thiophene (Schneller & Petru, 1974).
Supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids have been created for potential applications in materials science (Tso et al., 1998).
Catalytic liquid-phase oxidation of 3-methylthieno[2,3-b]-thiophene and 3-methylthieno[3,2-b]-thiophene in acetic acid produces thieno[2,3-b]-3-carboxylic acid, highlighting a synthetic pathway for these compounds (Litvinov et al., 1975).
Thieno(3,3-d)- and -(3,4-d)-pyrimidines, related to thieno[3,2-b]thiophene-2-carboxylic acid, have been shown to exhibit potential antiulcer and antiallergic effects, including anti-inflammatory and anti-allergic properties (Briel et al., 1992).
Low molar mass thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens were synthesized, offering applications in liquid crystal technology due to their higher melting points and transition temperatures compared to phenyl analogues (Gipson et al., 2009).
NIR-absorbing poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been investigated for use as a polymer dye in dye-sensitized solar cells, significantly enhancing power conversion efficiency by adsorbing on TiO2 and N3 (Saji et al., 2010).
Safety And Hazards
Thieno[3,2-b]thiophene-2-carboxylic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXSZWCZGKLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349773 | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2-carboxylic acid | |
CAS RN |
1723-27-9 | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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